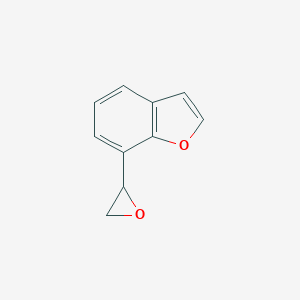

7-(Oxiran-2-yl)benzofuran

Overview

Description

7-(Oxiran-2-yl)benzofuran is a chemical compound that features a benzofuran ring fused with an oxirane (epoxide) group at the 7th position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with epichlorohydrin under basic conditions to form the desired epoxide ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Oxiran-2-yl)benzofuran undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Substituted Derivatives: Various functional groups can be introduced through nucleophilic substitution reactions.

Scientific Research Applications

7-(Oxiran-2-yl)benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Oxiran-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Benzofuran: The parent compound without the epoxide ring.

2,3-Dihydrobenzofuran: A reduced form of benzofuran.

7-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.

Uniqueness: 7-(Oxiran-2-yl)benzofuran is unique due to the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot .

Biological Activity

Introduction

7-(Oxiran-2-yl)benzofuran is a compound characterized by a benzofuran ring fused with an epoxide group at the 7th position. The presence of the epoxide ring imparts unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features an epoxide (oxirane) ring, which is known for its high reactivity, particularly towards nucleophiles. This reactivity is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the electrophilic nature of the epoxide group. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modulation of enzymatic activity and receptor interactions. Key mechanisms include:

- Covalent Bond Formation : The epoxide can react with thiols, amines, and other nucleophiles, potentially inhibiting or activating various biological pathways.

- Antimicrobial Activity : Research indicates that benzofuran derivatives possess antimicrobial properties, which may extend to this compound through similar mechanisms.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promise in inhibiting tumor growth through various pathways:

- Cell Proliferation Inhibition : In vitro assays indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Targeting Specific Pathways : The compound's ability to interact with specific molecular targets may enhance its effectiveness against certain cancer types.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzofuran derivatives, suggesting that this compound may exhibit similar effects:

- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, although further research is needed to quantify this activity .

Study on Anticancer Activity

A study investigating the cytotoxic effects of various benzofuran derivatives, including this compound, utilized the MTT assay to evaluate cell viability against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated selective cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HCT-116 | 30 |

Study on Antimicrobial Properties

In a comparative study assessing the antimicrobial activity of various benzofuran compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses moderate antibacterial properties, warranting further exploration into its potential as an antimicrobial agent.

Properties

IUPAC Name |

7-(oxiran-2-yl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNILXSHYEVKFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC3=C2OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.